Superior Mass Spectrometric Discrimination: A +6 Da Mass Shift vs. Unlabeled Lumiracoxib
Lumiracoxib-d6 provides a definitive +6 Da mass shift (m/z 300.1 vs. m/z 294.1 for the parent ion) when compared to unlabeled lumiracoxib, which is essential for baseline chromatographic separation in MRM mode. This isotopic spacing prevents signal crosstalk and ensures unambiguous peak integration in LC-MS/MS analysis [1]. The precise m/z 300.1 > [fragment] transition is used for quantification, distinct from the analyte's m/z 294.1 > 248.1 transition [2].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) of Precursor Ion |
|---|---|
| Target Compound Data | m/z 300.1 (theoretical, [M+H]+ for C15H7D6ClFNO2) |
| Comparator Or Baseline | Unlabeled Lumiracoxib: m/z 294.1 |
| Quantified Difference | +6 Da |
| Conditions | Calculated based on molecular formulas C15H7D6ClFNO2 (MW 299.76) vs. C15H13ClFNO2 (MW 293.72); applicable to ESI+ LC-MS/MS. |
Why This Matters
This mass difference ensures zero cross-interference between the analyte and its internal standard in MRM-based quantification, a prerequisite for FDA/EMA bioanalytical method validation.
- [1] Chemsrc. (2024). Lumiracoxib-d6 (CAS 1225453-72-4). Retrieved April 23, 2026. View Source
- [2] Xue, Y., et al. (2021). A validated UHPLC–MS/MS method for simultaneous determination of lumiracoxib and its hydroxylation and acyl glucuronidation metabolites in rat plasma: Application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 201, 114098. View Source
